6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
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Overview
Description
6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione is a complex organic compound that belongs to the class of sulfonyl-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves multi-step organic reactions. The starting materials often include 1,3-dimethyluracil and 1,2,3,4-tetrahydroisoquinoline-2-sulfonyl chloride. The reaction conditions may involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over temperature, pressure, and reaction time. The use of automated systems for monitoring and controlling the reaction parameters would ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its sulfonyl group can form strong interactions with various biological targets.
Medicine
In medicinal chemistry, 6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione may be investigated for its potential therapeutic properties. Compounds with similar structures have shown promise as anti-inflammatory, anti-cancer, and anti-microbial agents.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The sulfonyl group can form strong covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. The compound may also interact with cellular pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
6-amino-1,3-dimethyluracil: A simpler analog without the sulfonyl group.
1,2,3,4-tetrahydroisoquinoline: A core structure present in many bioactive compounds.
Sulfonylureas: A class of compounds known for their anti-diabetic properties.
Uniqueness
The uniqueness of 6-amino-1,3-dimethyl-5-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)-1,2,3,4-tetrahydropyrimidine-2,4-dione lies in its combination of functional groups, which confer distinct chemical and biological properties. The presence of both the sulfonyl and tetrahydropyrimidine moieties allows for diverse interactions with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
6-amino-5-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-1,3-dimethylpyrimidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O4S/c1-17-13(16)12(14(20)18(2)15(17)21)24(22,23)19-8-7-10-5-3-4-6-11(10)9-19/h3-6H,7-9,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCSGWBOOBFMCOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)S(=O)(=O)N2CCC3=CC=CC=C3C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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